N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The orientation of the thiazole ring towards the target site can be influenced by substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Biochemical Analysis
Biochemical Properties
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide, as a thiazole derivative, is expected to interact with various enzymes and proteins. The nature of these interactions is largely determined by the substituents on the thiazole ring .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide typically involves the condensation of naphtho[1,2-d]thiazole derivatives with phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphtho[1,2-d]thiazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide can be compared with other thiazole derivatives, such as:
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31): Known for its ability to activate potassium channels and lower blood pressure.
2,4-Disubstituted thiazoles: Exhibiting diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S/c27-23(17-8-6-11-19(15-17)28-18-9-2-1-3-10-18)26-24-25-22-20-12-5-4-7-16(20)13-14-21(22)29-24/h1-15H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDREIXHQXCNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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